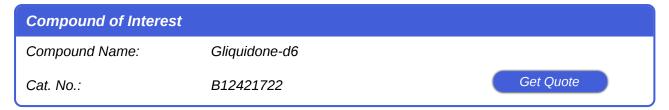


Nuclear Magnetic Resonance (NMR) Spectrum of Gliquidone-d6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of **Gliquidone-d6**. Due to the limited availability of specific experimental data for the deuterated form, this document outlines the expected spectral characteristics based on the analysis of similar compounds and provides detailed experimental protocols and the established signaling pathway of the non-deuterated parent compound, Gliquidone.

Introduction to Gliquidone and its Deuterated Analog

Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from pancreatic β -cells. Deuterated analogs of pharmaceutical compounds, such as **Gliquidone-d6**, are often synthesized to investigate metabolic pathways, pharmacokinetics, and as internal standards in analytical studies. The inclusion of deuterium atoms can alter the metabolic fate of the drug and is a key area of interest in drug development. NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of such deuterated molecules.

Predicted NMR Data of Gliquidone-d6



While specific experimental NMR data for **Gliquidone-d6** is not readily available in the public domain, we can predict the expected chemical shifts and multiplicities based on the known spectrum of similar sulfonylurea drugs like Glimepiride and the general principles of NMR spectroscopy. The deuteration at specific sites will lead to the disappearance of corresponding proton signals in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum for the carbon attached to the deuterium, due to C-D coupling.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **Gliquidone-d6**. The positions of deuteration are assumed to be on the cyclohexyl ring for this predictive model.

Table 1: Predicted ¹H NMR Spectral Data for Gliquidone-d6

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
Signal Absent	-	-	Deuterated Cyclohexyl Protons
~8.3	t	1H	-SO ₂ -NH-
~7.8	d	2H	Aromatic (phenyl)
~7.4	d	2H	Aromatic (phenyl)
~6.3	d	1H	-NH-Cyclohexyl
~4.2	S	2H	Methylene
~3.5	m	1H	Cyclohexyl CH
~3.2	m	2H	Methylene
~2.9	t	2H	Methylene
~1.0-1.8	m	Reduced	Remaining Cyclohexyl Protons
~1.2	s	6Н	Gem-dimethyl
~3.8	S	ЗН	Methoxy



Table 2: Predicted ¹³C NMR Spectral Data for Gliquidone-d6

Chemical Shift (δ) ppm	Assignment	
~170	Carbonyl	
~165	Carbonyl	
~155	Aromatic C-O	
~140	Aromatic C-S	
~130	Aromatic CH	
~128	Aromatic CH	
~120	Aromatic C	
~115	Aromatic CH	
~60	Methoxy	
~50 (triplet)	Deuterated Cyclohexyl Carbon	
~45	Methylene	
~40	Methylene	
~35	Cyclohexyl CH	
~30	Methylene	
~25	Gem-dimethyl	
~20	Cyclohexyl CH ₂	

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for the NMR analysis of **Gliquidone-d6**, based on standard practices for similar small molecules.

3.1. Sample Preparation



- Dissolution: Accurately weigh approximately 5-10 mg of **Gliquidone-d6** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for sulfonylureas due to its high solubilizing power.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift referencing.
- Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

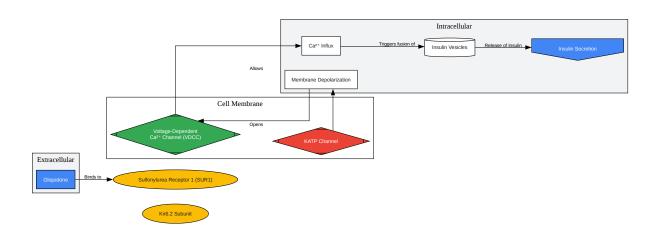
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Temperature: 298 K.
 - Spectral Width: 16 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 240 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
 - Relaxation Delay: 2 seconds.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC



(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Gliquidone Signaling Pathway

Gliquidone exerts its therapeutic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β -cells. The closure of these channels leads to a cascade of events culminating in insulin secretion.[1][2][3][4]



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Caption: Signaling pathway of Gliquidone in pancreatic β -cells.



Conclusion

This guide provides a foundational understanding of the NMR analysis of **Gliquidone-d6** for researchers and professionals in drug development. While direct experimental data for the deuterated compound is scarce, the provided predicted data, detailed experimental protocols, and the well-established signaling pathway of Gliquidone offer a robust framework for initiating and conducting further research. The use of high-field NMR spectroscopy, coupled with 2D techniques, will be crucial for the complete structural verification and characterization of **Gliquidone-d6**.

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